REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+].[F:25][C:26]([F:35])([F:34])[C:27](I)([F:32])[C:28]([F:31])([F:30])[F:29]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.C(OCC)(=O)C>[F:25][C:26]([F:35])([F:34])[C:27]([F:32])([C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:9]=1)[C:28]([F:31])([F:30])[F:29] |f:1.2.3,4.5,7.8|
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Name
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|
Quantity
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100 g
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Type
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reactant
|
Smiles
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FC(C1=C(N)C=CC=C1)(F)F
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Name
|
|
Quantity
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131 g
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Type
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reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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53.9 g
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
20.9 g
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Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
1500 mL
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Type
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solvent
|
Smiles
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O
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Name
|
|
Quantity
|
1500 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
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FC(C(C(F)(F)F)(F)I)(F)F
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 6 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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CUSTOM
|
Details
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at room temperature
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Type
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CUSTOM
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Details
|
After the liquid separation
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Type
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CUSTOM
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Details
|
the solvent of the organic layer was evaporated under reduced pressure, and 500 ml of ethyl acetate
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Type
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ADDITION
|
Details
|
was charged
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Type
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ADDITION
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Details
|
160 g (0.608 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise
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Type
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STIRRING
|
Details
|
by stirring at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
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STIRRING
|
Details
|
stirring at 5° C. for 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
After the filtration
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Type
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WASH
|
Details
|
the filtrate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium hydrogen carbonate in this order, and then dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=10:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(C1=CC(=C(N)C=C1)C(F)(F)F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |